molecular formula C7H14N2O3S B7801896 Butocarboxim sulfoxide

Butocarboxim sulfoxide

Cat. No.: B7801896
M. Wt: 206.27 g/mol
InChI Key: RCTCYOQIGNPQJH-WEVVVXLNSA-N
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Description

Butocarboxim sulfoxide: is an organic sulfur compound primarily used as an intermediate in the synthesis of insecticides. It is a derivative of butocarboxim, a carbamate insecticide known for its effectiveness against a variety of pests. This compound is characterized by its chemical formula C₇H₁₄N₂O₃S and a molecular weight of 206.26 g/mol . It appears as a colorless to pale yellow liquid and is soluble in most organic solvents but not in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: Butocarboxim sulfoxide is typically synthesized through the oxidation of butocarboxim. The oxidation process involves the use of oxidizing agents such as hydrogen peroxide or other peroxides . The reaction conditions often include controlled temperatures and specific pH levels to ensure the selective oxidation of butocarboxim to its sulfoxide form.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar oxidation route but on a larger scale. The process involves the use of large reactors where butocarboxim is mixed with the oxidizing agent under controlled conditions. The reaction mixture is then purified through various separation techniques such as distillation or crystallization to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: Butocarboxim sulfoxide undergoes several types of chemical reactions, including:

    Oxidation: Further oxidation can convert this compound to butocarboxim sulfone.

    Reduction: Reduction reactions can revert this compound back to butocarboxim.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, peracids.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles under acidic or basic conditions.

Major Products:

Scientific Research Applications

Comparison with Similar Compounds

    Aldicarb: Another carbamate insecticide with a similar mechanism of action.

    Carbofuran: A carbamate pesticide known for its broad-spectrum activity.

    Methomyl: A carbamate insecticide used for controlling a wide range of pests.

Comparison: Butocarboxim sulfoxide is unique due to its specific structural features and its role as an intermediate in the synthesis of other pesticides. Compared to aldicarb and carbofuran, this compound is less commonly used directly but is crucial in the production of other effective pest control agents .

Properties

IUPAC Name

[(E)-3-methylsulfinylbutan-2-ylideneamino] N-methylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O3S/c1-5(6(2)13(4)11)9-12-7(10)8-3/h6H,1-4H3,(H,8,10)/b9-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTCYOQIGNPQJH-WEVVVXLNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=NOC(=O)NC)C)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C(=N/OC(=O)NC)/C)S(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34681-24-8
Record name Butocarboxim sulfoxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034681248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(methylsulphinyl)butan-2-one O-[(methylamino)carbonyl]oxime
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.387
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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